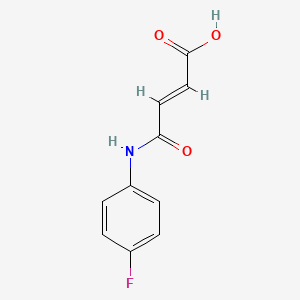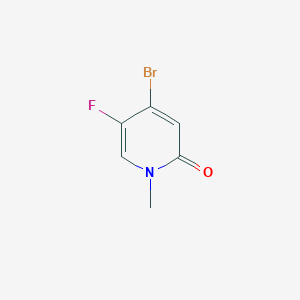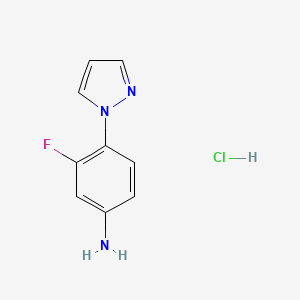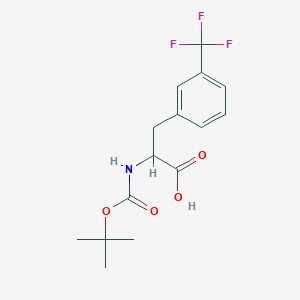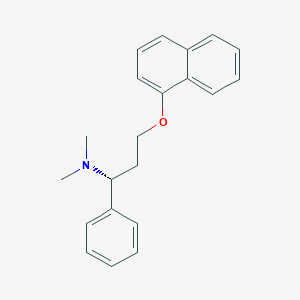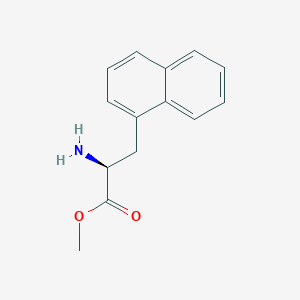![molecular formula C12H15BrFNOS B3089471 2-propanesulfinamide,N-[1-(2-fluoro-5-bromophenyl)ethylidene]-2-methyl,[S(R)]- CAS No. 1194044-26-2](/img/structure/B3089471.png)
2-propanesulfinamide,N-[1-(2-fluoro-5-bromophenyl)ethylidene]-2-methyl,[S(R)]-
Overview
Description
Synthesis Analysis
The synthesis of this compound involves the use of ®- (+)-2-Methyl-2-propanesulfinamide, which is a chiral auxiliary used in the condensation of the aldehyde . This compound may be used to prepare N-(1-cyclohexylmethylidene)-2-methylpropane-2-sulfinamide via copper-mediated condensation with cyclohexane carboxaldehyde . It may also be used to prepare (20 E)- N-[t-butyl-®-sulfinyl]-3β-(t-butyldimethylsilyloxy)-pregn-5-en-20-imine, an intermediate for the development of androgen receptor antagonists .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available resources. It is known that it has a molecular weight of 320.22. More specific properties such as melting point, boiling point, and solubility would require further investigation.Scientific Research Applications
Stereoselective Synthesis Applications
The compound has been utilized in the stereoselective synthesis of other chemical entities. For instance, it played a crucial role in the stereoselective synthesis of (S)-2-(((3-fluoro-4-methylphenoxy)carbonyl)(1-(4-((5-methyl-2-phenyloxazol-4-yl)methoxy)phenyl)ethyl)amino)acetic acid, a PPAR α/γ dual agonist (Qian et al., 2015). This process highlights its role in developing pharmaceutical agents.
Copolymerization and Materials Science
The compound is also relevant in materials science, particularly in the synthesis and copolymerization of novel compounds. It has been involved in the synthesis of trisubstituted ethylenes, like ring-disubstituted isopropyl 2-cyano-3-phenyl-2-propenoates, which were subsequently copolymerized with styrene (Hussain et al., 2019). These applications demonstrate its utility in developing new polymeric materials.
Drug Metabolism and Bioconversion
In the field of drug metabolism, the compound has been applied in studies exploring the metabolic pathways of pharmaceuticals. For instance, it was used in the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator, highlighting its use in understanding drug metabolism and efficacy (Zmijewski et al., 2006).
Synthesis of Fluorinated Chirons
The compound has been instrumental in the synthesis of fluorinated chirons, specifically in stereoselective oxirane formation and subsequent reactions with various nucleophiles. This showcases its importance in the synthesis of complex fluorinated organic molecules, which are often valuable in pharmaceutical and agrochemical industries (Arnone et al., 1995).
Safety and Hazards
Mechanism of Action
Target of Action
The compound “2-propanesulfinamide, N-[1-(2-fluoro-5-bromophenyl)ethylidene]-2-methyl, [S®]-” is a derivative of tert-Butanesulfinamide , also known as 2-methyl-2-propanesulfinamide . This compound is an organosulfur compound and a member of the class of sulfinamides . It is used in asymmetric synthesis as chiral auxiliaries, often as chiral ammonia equivalents for the synthesis of amines .
Mode of Action
The compound interacts with its targets through a process known as enantioselective synthesis . This process involves the condensation with ketones and aldehydes to yield the corresponding N-tert-butanesulfinyl aldimines and ketimines . These intermediates are more resistant to hydrolysis than other imines but more reactive towards nucleophiles . A nucleophile adds diastereoselectively over the imine group in an electrophilic addition with the tert-butanesulfinyl group acting as a chiral auxiliary .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of amines . The tert-butanesulfinyl group acts as a chiral auxiliary in the electrophilic addition of a nucleophile to the imine group . This results in the formation of chiral primary ammonium salt or amine (from aldehyde precursor) or the chiral secondary amine (ketone precursor) .
Pharmacokinetics
The compound’s use in the synthesis of amines suggests that it may be metabolized and excreted following its use in biochemical reactions .
Result of Action
The result of the compound’s action is the formation of chiral amines . These amines are formed through the electrophilic addition of a nucleophile to the imine group, with the tert-butanesulfinyl group acting as a chiral auxiliary . The tert-butanesulfinyl group is also a protecting group . On addition of hydrochloric acid, the tert-butanesulfinyl group is removed, forming the chiral primary ammonium salt or amine (from aldehyde precursor) or the chiral secondary amine (ketone precursor) .
Action Environment
The compound’s use in the synthesis of amines suggests that it may be influenced by factors such as ph, temperature, and the presence of other reactants .
properties
IUPAC Name |
(NE)-N-[1-(5-bromo-2-fluorophenyl)ethylidene]-2-methylpropane-2-sulfinamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFNOS/c1-8(15-17(16)12(2,3)4)10-7-9(13)5-6-11(10)14/h5-7H,1-4H3/b15-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOADMISSFZLHGL-OVCLIPMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NS(=O)C(C)(C)C)C1=C(C=CC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\S(=O)C(C)(C)C)/C1=C(C=CC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrFNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-propanesulfinamide,N-[1-(2-fluoro-5-bromophenyl)ethylidene]-2-methyl,[S(R)]- | |
CAS RN |
1194044-26-2 | |
| Record name | (R)-N-[(1E)-1-(5-bromo-2-fluorophenyl)ethylidene]-2-methylpropane-2-sulfinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.238.553 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



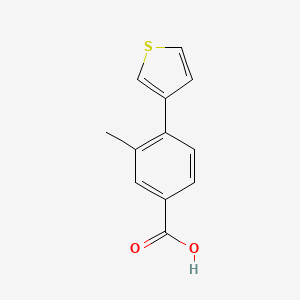
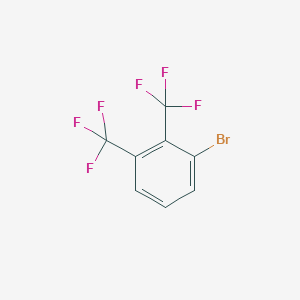
![2,2-Bis(trifluoromethyl)-1H,1H-heptafluoropentyl]oxirane](/img/structure/B3089401.png)
![N-[(3-chlorophenyl)methyl]cyclopentanamine](/img/structure/B3089407.png)


![7-(3-Thienyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B3089425.png)
